molecular formula C22H26N4O2 B3046740 1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)- CAS No. 1286728-38-8

1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-

Cat. No.: B3046740
CAS No.: 1286728-38-8
M. Wt: 378.5
InChI Key: WXFKYUCATDPEAG-UHFFFAOYSA-N
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Description

This pyrazole-acetamide derivative is a heterocyclic compound featuring a pyrazole core substituted at positions 3 and 4 with dimethylamino and 4-methoxyphenyl groups, respectively. The acetamide moiety at position 1 is further functionalized with a 2,6-dimethylphenyl group. Its synthesis involves the reaction of 5-(N,N-dimethylaminomethylene)imino-3-phenyl-1H-pyrazole (compound 8b) with bis-3-oxopropanenitrile (compound 4) in ethanol/DMF under catalytic piperidine, yielding a product with confirmed structural identity via spectral analysis . The compound’s reactivity with aromatic diazonium salts (e.g., aniline, p-chloroaniline) in ethanol/DMF and sodium acetate trihydrate produces hydrazone derivatives (e.g., 11a,b), highlighting its versatility in forming nitrogen-rich adducts .

Properties

IUPAC Name

2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-15-7-6-8-16(2)21(15)23-20(27)14-26-13-19(22(24-26)25(3)4)17-9-11-18(28-5)12-10-17/h6-13H,14H2,1-5H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFKYUCATDPEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126570
Record name 1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286728-38-8
Record name 1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286728-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)- typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Acetamide formation: The pyrazole derivative is then reacted with acetic anhydride to form the acetamide group.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural analogs include precursor 8b and hydrazone derivatives 11a,b . The table below summarizes substituents and functional groups:

Compound Name Position 1 Position 3 Position 4 Additional Features
Target Compound Acetamide (N-2,6-dimethylphenyl) Dimethylamino 4-Methoxyphenyl Pyrazole core
8b (Precursor) - Phenyl - Imino group (N,N-dimethylaminomethylene)
11a,b (Hydrazone Derivatives) Hydrazone (aryl group) Aryl substituent (e.g., Cl) Aryl substituent (e.g., Cl) Formed via diazonium salt reaction
Key Observations:
  • Reactivity : Unlike 11a,b (hydrazones), the target compound lacks a diazo linkage, suggesting greater stability under acidic conditions .

Research Findings and Limitations

While the provided evidence confirms the synthetic routes and structural identity of the target compound and its analogs, comparative data on biological activity, solubility, or stability are absent. Further studies are needed to quantify these properties. Notably, pyrazole derivatives with methoxy and dimethylamino substituents are frequently associated with antimicrobial or anticancer activity in broader literature, suggesting plausible but unverified applications for this compound.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this pyrazole-acetamide derivative?

Methodological Answer: Utilize statistical design of experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters affecting yield and purity. Post-synthesis, apply HPLC or GC-MS to quantify impurities and validate reproducibility . Refer to analogous pyrazole syntheses in and , which highlight reflux conditions and solvent selection (e.g., DMF or ethanol) as key factors in achieving 70–80% yields .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques :

  • IR spectroscopy to verify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
  • 1H/13C NMR to resolve substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm and aromatic protons from the 4-methoxyphenyl group).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with synthetic protocols for related pyrazole derivatives in and , which emphasize rigorous characterization to avoid regioisomeric byproducts .

Q. What are the foundational considerations for studying this compound’s physicochemical properties (e.g., solubility, stability)?

Methodological Answer: Conduct phase-solubility studies in solvents of varying polarity (e.g., water, DMSO, hexane) to guide formulation for biological assays. For stability, use accelerated degradation studies under stress conditions (heat, light, pH extremes) with HPLC monitoring. highlights the importance of statistical modeling to correlate environmental factors with degradation pathways .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity or supramolecular interactions?

Methodological Answer: Apply quantum mechanical calculations (e.g., DFT) to map reaction pathways or predict regioselectivity in functionalization reactions. For non-covalent interactions (e.g., with biological targets), use molecular dynamics (MD) simulations to analyze binding modes. supports integrating computational predictions with experimental validation, such as using reaction path searches to optimize synthetic routes .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address discrepancies via:

  • Orthogonal assay validation : Compare results from enzymatic inhibition assays with cell-based viability tests.
  • Dose-response profiling : Ensure activity is concentration-dependent and not an artifact of solvent/vehicle effects.
  • Meta-analysis : Statistically aggregate data from multiple studies (e.g., ANOVA or Bayesian modeling) to identify outliers. emphasizes using statistical frameworks to distinguish noise from true biological signals .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer: Employ multi-omics integration :

  • Chemoproteomics : Use affinity-based probes to identify protein targets.
  • Metabolomics : Track metabolic perturbations via LC-MS.
  • Transcriptomics : Analyze gene expression changes via RNA-seq. Pair these with knockdown/knockout models (e.g., CRISPR-Cas9) to validate target engagement. and stress interdisciplinary training in chemical biology methods to bridge synthetic and systems-level analyses .

Q. What advanced separation techniques are suitable for isolating stereoisomers or polymorphs of this compound?

Methodological Answer: Leverage chiral chromatography (e.g., polysaccharide-based columns) or crystallization-driven resolution for enantiomers. For polymorph screening, use high-throughput X-ray diffraction (XRD) coupled with thermal analysis (DSC/TGA). classifies membrane and separation technologies (RDF2050104) as critical for purifying structurally complex molecules .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s catalytic or inhibitory properties?

Methodological Answer: Conduct reproducibility studies under standardized conditions (e.g., pH, ionic strength). Use sensitivity analysis to identify variables most affecting outcomes. For enzyme inhibition, validate assays with positive controls (e.g., known inhibitors) and ensure substrate saturation kinetics. advocates for factorial experimental designs to isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole-1-acetamide, 3-(dimethylamino)-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-

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